ETHYL 3-(((4-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE
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Overview
Description
ETHYL 3-(((4-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE is a chemical compound with the molecular formula C18H19NO5 and a molecular weight of 329.356 g/mol . It is known for its unique structure, which includes an ethyl ester group, a methoxyphenoxy group, and an acylamino group attached to a benzoate core. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(((4-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE typically involves the reaction of 4-methoxyphenol with ethyl 3-aminobenzoate in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under controlled conditions, usually at a temperature range of 0-5°C to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for temperature control and mixing ensures high yield and purity of the final product. The compound is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(((4-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenoxyacetyl derivative.
Reduction: Formation of 3-amino derivative.
Substitution: Formation of 3-carboxy derivative.
Scientific Research Applications
ETHYL 3-(((4-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-(((4-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The pathways involved typically include binding to the active site of enzymes or interacting with receptor sites on cell membranes, leading to modulation of biological activity .
Comparison with Similar Compounds
ETHYL 3-(((4-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE can be compared with similar compounds such as:
- ETHYL 4-(((2-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE
- ETHYL 4-(((4-METHYLPHENOXY)ACETYL)AMINO)BENZOATE
- METHYL 3-(((2,6-DIMETHYLPHENOXY)ACETYL)AMINO)BENZOATE
These compounds share similar structural features but differ in the position and nature of substituents on the phenoxy and benzoate groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-3-23-18(21)13-5-4-6-14(11-13)19-17(20)12-24-16-9-7-15(22-2)8-10-16/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKHQHAOOCRARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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